molecular formula C15H12BrNOS B13470808 2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile

2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile

Cat. No.: B13470808
M. Wt: 334.2 g/mol
InChI Key: HPCCHOFGHSKOSM-UHFFFAOYSA-N
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Description

2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is an organic compound that features a bromine atom, a methylsulfanyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a methylsulfanyl-substituted phenol, followed by a nucleophilic substitution reaction with a benzonitrile derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group can participate in various binding interactions, while the methylsulfanyl group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Shares the bromine and methyl groups but lacks the nitrile and phenoxy moieties.

    2-Bromo-4-methylphenol: Similar structure but different substitution pattern.

    4-Bromo-2-(methylsulfanyl)phenol: Contains the bromine and methylsulfanyl groups but lacks the benzonitrile moiety.

Uniqueness

2-{[4-Bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrile group, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2 g/mol

IUPAC Name

2-[(4-bromo-2-methylsulfanylphenoxy)methyl]benzonitrile

InChI

InChI=1S/C15H12BrNOS/c1-19-15-8-13(16)6-7-14(15)18-10-12-5-3-2-4-11(12)9-17/h2-8H,10H2,1H3

InChI Key

HPCCHOFGHSKOSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2C#N

Origin of Product

United States

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